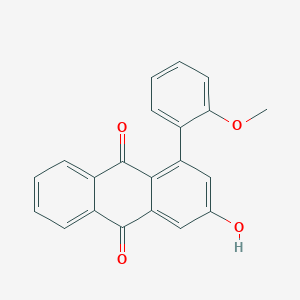
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine is a complex peptide compound. It is composed of multiple amino acids linked together, forming a specific sequence that imparts unique properties to the molecule. This compound is of interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or leucine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the diaminomethylidene group, potentially altering the peptide’s activity.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated peptides, while reduction could produce amine derivatives.
Scientific Research Applications
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or metabolic disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valinamide
- L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-valinamide
Uniqueness
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group
Properties
CAS No. |
600707-78-6 |
|---|---|
Molecular Formula |
C28H52N10O9 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H52N10O9/c1-6-14(4)21(26(46)34-12-20(41)42)37-27(47)22(15(5)39)38-25(45)18(10-13(2)3)36-24(44)17(8-7-9-33-28(31)32)35-23(43)16(29)11-19(30)40/h13-18,21-22,39H,6-12,29H2,1-5H3,(H2,30,40)(H,34,46)(H,35,43)(H,36,44)(H,37,47)(H,38,45)(H,41,42)(H4,31,32,33)/t14-,15+,16-,17-,18-,21-,22-/m0/s1 |
InChI Key |
RIZVBJAAYHPCEQ-WSKGSGNSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


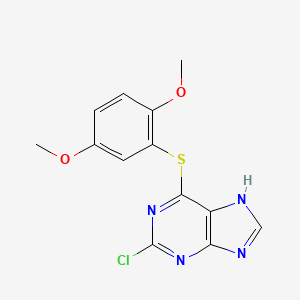
![2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine](/img/structure/B12590841.png)
![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)

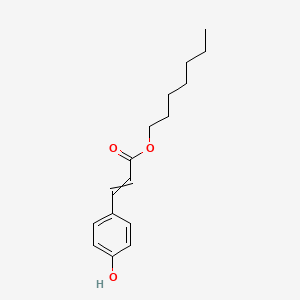
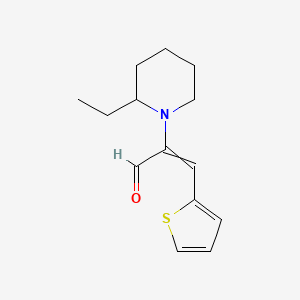


![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)
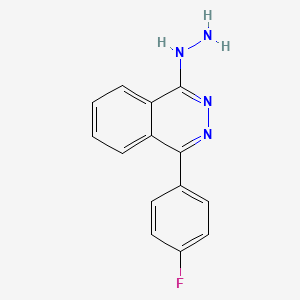
![2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide](/img/structure/B12590894.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)
